molecular formula C22H22N2O4S B4577627 methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate

methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate

Cat. No.: B4577627
M. Wt: 410.5 g/mol
InChI Key: KFFDQZAGSDEJDG-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.13002836 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Proliferative Activity in Tumor Cells

Methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate and its derivatives have been investigated for their pronounced anti-proliferative activity and tumor cell selectivity. Studies have shown that certain derivatives of this compound exhibit significant anti-proliferative effects in the mid-nanomolar range with high tumor cell selectivity. These compounds have been found to inhibit the proliferation of various tumor cell types, including T-lymphoma, prostate, kidney, and hepatoma tumor cells, while showing minimal activity against other tumor cell lines like B-lymphoma and cervix carcinoma HeLa cells. The specific tumor selectivity of these compounds could not be attributed to differential uptake by sensitive versus resistant tumor cells. Intracellular localization studies indicated a prominent presence in the cytoplasm and endoplasmic reticulum, suggesting possible mechanisms of action and molecular targets within these cellular structures (Thomas et al., 2017).

Synthesis of Constrained Tryptophan Derivatives

This compound has also been utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives, which include a ring that limits the side chain's conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization, have been designed for use in peptide and peptoid conformation elucidation studies. This application is significant in the field of chemical synthesis and structural biology, as it aids in the understanding of peptide structure and function (Horwell et al., 1994).

Starting Material for Synthesis of Various Compounds

The compound and its derivatives have been reported as important starting materials in the synthesis of a variety of other compounds. For example, they have been used in the synthesis of azo dyes and dithiocarbamate. These applications are crucial in the field of organic chemistry, where such compounds serve as intermediates for the development of more complex molecules with various industrial and research applications (Ajibade & Andrew, 2021).

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-13-5-9-16(10-6-13)23-22(26)24-20-19(21(25)28-4)18(14(2)29-20)15-7-11-17(27-3)12-8-15/h5-12H,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFDQZAGSDEJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
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methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate

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